molecular formula C17H12ClNO2 B12893073 2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one CAS No. 919778-72-6

2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one

Cat. No.: B12893073
CAS No.: 919778-72-6
M. Wt: 297.7 g/mol
InChI Key: XQWZRMJUGQHYDK-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone is a compound that belongs to the oxazole family, which is a class of heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminoacetophenone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce 2-(2-(4-chlorophenyl)oxazol-5-yl)ethanol.

Scientific Research Applications

2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one, also known as a derivative of oxazole, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN2OC_{18}H_{16}ClN_{2}O with a molecular weight of approximately 316.79 g/mol.

PropertyValue
Molecular FormulaC18H16ClN2O
Molecular Weight316.79 g/mol
IUPAC NameThis compound

Analgesic and Anti-inflammatory Effects

Research has indicated that oxazole derivatives exhibit significant analgesic and anti-inflammatory properties. A study involving similar compounds demonstrated that derivatives containing the oxazole ring showed promising results in pain management through mechanisms such as inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

In a comparative study using the writhing test and hot plate test on mice, compounds similar to this compound displayed reduced pain responses, indicating effective analgesic activity .

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has been documented extensively. A study highlighted that certain oxazole compounds exhibited moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Another aspect of biological activity is the inhibition of key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have shown that compounds similar to this compound can significantly inhibit AChE, which is relevant for treating conditions like Alzheimer's disease . The binding interactions with bovine serum albumin (BSA) further support their pharmacological effectiveness .

Case Studies

Several case studies have been conducted to evaluate the biological activities of oxazole derivatives:

  • Analgesic Activity Study :
    • Objective : To evaluate the analgesic effects using animal models.
    • Methods : Mice were administered varying doses of oxazole derivatives.
    • Results : Significant reduction in pain response was observed in treated groups compared to controls.
  • Antimicrobial Screening :
    • Objective : To assess the antibacterial efficacy against selected pathogens.
    • Methods : Disc diffusion method was employed.
    • Results : Compounds showed varying degrees of inhibition zones against tested bacteria.
  • Enzyme Inhibition Assay :
    • Objective : To determine AChE inhibitory activity.
    • Methods : Colorimetric assays were used to measure enzyme activity post-treatment.
    • Results : Notable inhibition was recorded for specific derivatives.

Properties

CAS No.

919778-72-6

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethanone

InChI

InChI=1S/C17H12ClNO2/c18-14-8-6-13(7-9-14)17-19-11-15(21-17)10-16(20)12-4-2-1-3-5-12/h1-9,11H,10H2

InChI Key

XQWZRMJUGQHYDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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